
2-Fluoro-4-(2-thienyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-thienyl)aniline is an organic compound that features a fluorine atom and a thienyl group attached to an aniline core
Preparation Methods
The synthesis of 2-Fluoro-4-(2-thienyl)aniline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the direct fluorination of 4-(2-thienyl)aniline using appropriate fluorinating agents.
Chemical Reactions Analysis
2-Fluoro-4-(2-thienyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or thienyl positions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
2-Fluoro-4-(2-thienyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-thienyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
2-Fluoro-4-(2-thienyl)aniline can be compared to other similar compounds, such as:
2-Fluoroaniline: Lacks the thienyl group, making it less versatile in certain applications.
4-(2-Thienyl)aniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
Thiophene derivatives: These compounds share the thienyl group but may have different substituents that alter their chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluorine atom and the thienyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H8FNS |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-fluoro-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |
InChI Key |
KIEWKBQCVLLFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


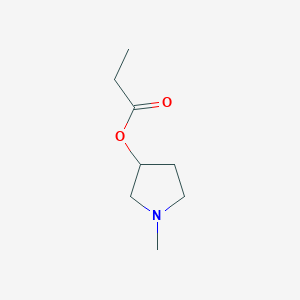
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
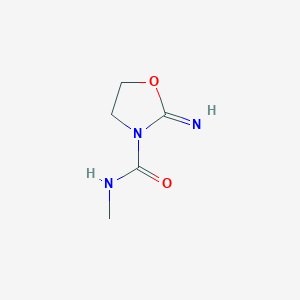

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
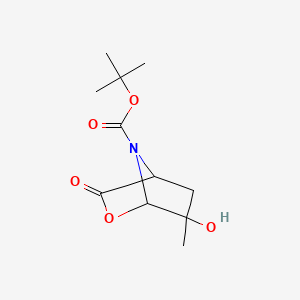
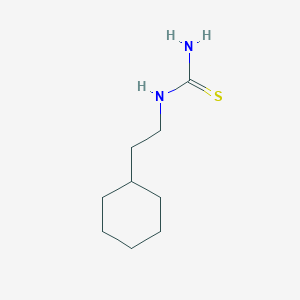
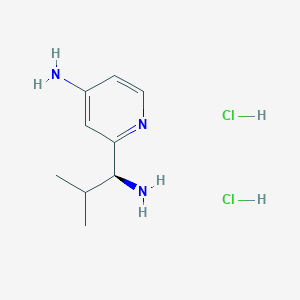

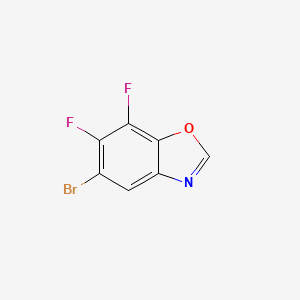
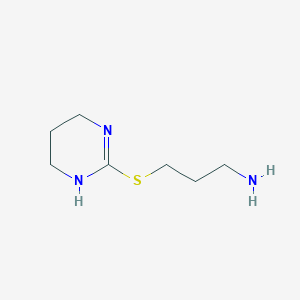

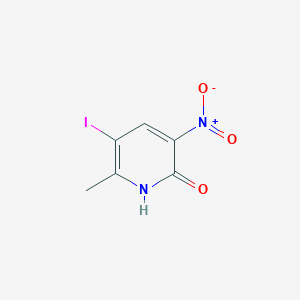
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
